![molecular formula C15H7F9N2O B2768071 2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 1092343-95-7](/img/structure/B2768071.png)
2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylpyridines (TFMPs) and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . They contain three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMPs generally involves two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The synthesis of TFMPs often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMPs are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Structure-Activity Relationship Studies
Research into compounds closely related to 2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide has revealed significant insights into structure-activity relationships, particularly in the context of inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. Modifications to the pyrimidine portion of these compounds have been shown to impact their cell-based activity, oral bioavailability, and gastrointestinal permeability, with certain substitutions at the 2-, 4-, and 5-positions of the pyrimidine ring leading to variations in activity (Palanki et al., 2000).
Synthesis and Characterization of Polymers
The synthesis and characterization of new polymers derived from pyridine-containing compounds have been extensively studied. Aromatic polyamides and polyimides incorporating ether and bulky fluorenylidene groups have shown to possess remarkable solubility, thermal stability, and mechanical properties. These materials exhibit high glass transition temperatures and are capable of forming transparent, flexible films, indicating their potential for advanced applications in electronics and material science (Hsiao et al., 1999).
Coordination Polymers
The role of ligand conformation in the structural diversity of coordination polymers has been explored, demonstrating the influence of pyridinecarboxamide-based ligands on the formation of various molecular architectures. Studies reveal how ligand conformation can direct the assembly of coordination polymers with distinct structural features, offering insights into the design of novel materials with specific functionalities (Yeh et al., 2008).
Anticancer Applications
Research into the application of pyridinecarboxamide derivatives in the realm of anticancer therapy has shown promising results. Tetracationic hetero-bimetallacycles constructed from related ligands have exhibited significant cytotoxic effects against various cancer cell lines, outperforming reference drugs like cisplatin. This suggests the potential of these compounds in developing more effective anticancer treatments (Mishra et al., 2014).
Mechanism of Action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are known for their unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .
Mode of Action
Tfmp derivatives are known to exhibit their biological activities through their unique physicochemical properties, which are attributed to the fluorine atom and the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to play a significant role in the development of many agrochemical and pharmaceutical compounds .
Pharmacokinetics
The presence of fluorine and pyridine in tfmp derivatives is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Result of Action
Tfmp derivatives are known for their superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
The demand for tfmp derivatives has been increasing steadily in the last 30 years, suggesting their effectiveness and stability in various environments .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide are largely due to its trifluoromethyl group . This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
The cellular effects of this compound are diverse. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, TFMP derivatives are used in the protection of crops from pests, indicating their potential to influence cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The trifluoromethyl group is thought to play a crucial role in these interactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F9N2O/c16-13(17,18)8-2-1-3-9(6-8)25-12(27)7-4-10(14(19,20)21)26-11(5-7)15(22,23)24/h1-6H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDYPPRKVDRVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F9N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
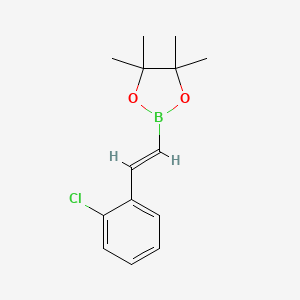
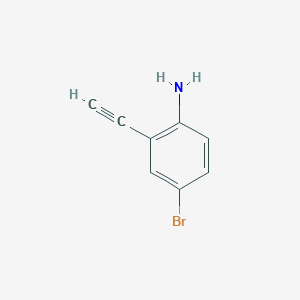
![N-(2,5-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2767991.png)
![1-{6-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide](/img/structure/B2767992.png)

![2-[[4-Ethyl-5-[2-[4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B2767995.png)
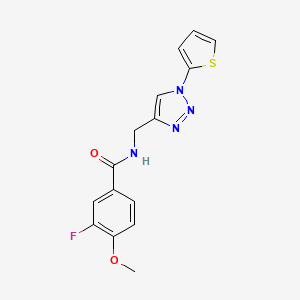
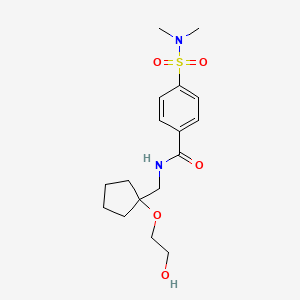
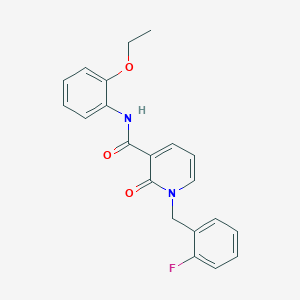

![[3-Chloro-4-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B2768001.png)


![4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2768009.png)
